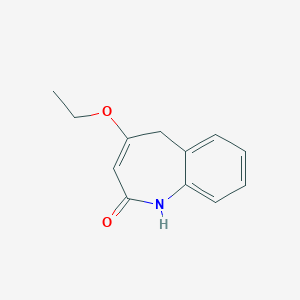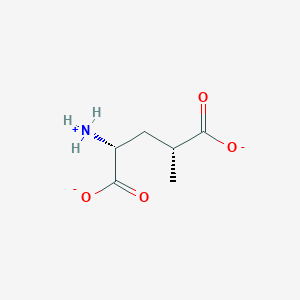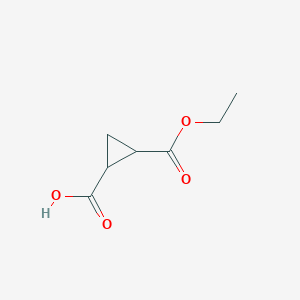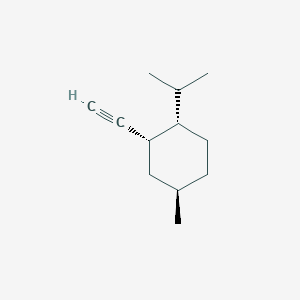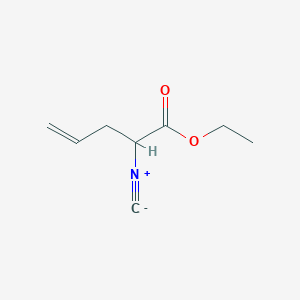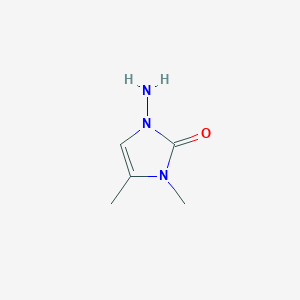
3-Ethoxy-4-methyl-5-(1-methyltetrazol-5-yl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Tetrazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI) is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for maximum efficiency and yield. The process might include purification steps such as crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Tetrazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 1H-Tetrazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI) exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Tetrazole: A simpler tetrazole compound with various applications.
5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-1H-tetrazole: A closely related compound with similar properties.
Uniqueness
1H-Tetrazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI) stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
194286-82-3 |
|---|---|
Formule moléculaire |
C8H11N5O2 |
Poids moléculaire |
209.21 g/mol |
Nom IUPAC |
3-ethoxy-4-methyl-5-(1-methyltetrazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C8H11N5O2/c1-4-14-8-5(2)6(15-10-8)7-9-11-12-13(7)3/h4H2,1-3H3 |
Clé InChI |
ASVDGZPGVHDWFG-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C)C2=NN=NN2C |
SMILES canonique |
CCOC1=NOC(=C1C)C2=NN=NN2C |
Synonymes |
1H-Tetrazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


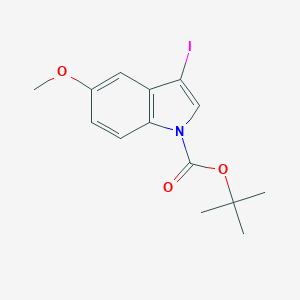
![2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid](/img/structure/B62164.png)
![2-Hydroxy-2-[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B62168.png)
